molecular formula C10H18O B14349073 2-Methyl-2-(2-methylprop-1-en-1-yl)oxane CAS No. 97746-88-8

2-Methyl-2-(2-methylprop-1-en-1-yl)oxane

Cat. No.: B14349073
CAS No.: 97746-88-8
M. Wt: 154.25 g/mol
InChI Key: FWZVJHOHQPCKQQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylprop-1-en-1-yl)oxane is an organic compound with the molecular formula C8H14O. It is a member of the oxane family, which are cyclic ethers. This compound is known for its unique structure, which includes a six-membered ring with an oxygen atom and a methyl-substituted alkene side chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylprop-1-en-1-yl)oxane can be achieved through several methods. One common method involves the reaction of 2-methylprop-1-en-1-ol with an appropriate oxane precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylprop-1-en-1-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The methyl and alkene groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-2-(2-methylprop-1-en-1-yl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylprop-1-en-1-yl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: This compound has a similar structure but lacks the oxane ring.

    2-Methyl-2-propene-1-ol: Another similar compound with a different arrangement of the alkene group.

    trans-Rose oxide: A stereoisomer with a similar oxane ring structure but different substituents.

Uniqueness

2-Methyl-2-(2-methylprop-1-en-1-yl)oxane is unique due to its combination of an oxane ring and a methyl-substituted alkene side chain. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

97746-88-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-1-enyl)oxane

InChI

InChI=1S/C10H18O/c1-9(2)8-10(3)6-4-5-7-11-10/h8H,4-7H2,1-3H3

InChI Key

FWZVJHOHQPCKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(CCCCO1)C)C

Origin of Product

United States

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